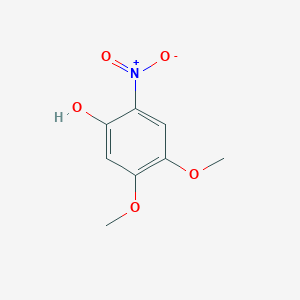

4,5-Dimethoxy-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJHHWQKHGDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304866 | |

| Record name | 4,5-dimethoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7158-91-0 | |

| Record name | 4,5-Dimethoxy-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dimethoxy 2 Nitrophenol

Established Synthetic Pathways for 4,5-Dimethoxy-2-nitrophenol and Analogous Structures

The construction of the this compound scaffold can be achieved through several strategic approaches. These methods often utilize readily available starting materials and aim for high regioselectivity and yield.

Vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) and its derivatives serve as versatile and economically viable starting materials for the synthesis of various substituted aromatic compounds. The synthesis of 2,4,5-trisubstituted benzaldehydes can be initiated from vanillin. A common strategy involves the alkylation of the phenolic hydroxyl group of vanillin to form veratraldehyde (3,4-dimethoxybenzaldehyde). This intermediate can then undergo further transformations, such as bromination, to introduce substituents at specific positions on the aromatic ring mdma.ch. For instance, the nitration of 3,4-dimethoxybenzaldehyde (B141060) with concentrated nitric acid can yield 4,5-dimethoxy-2-nitrobenzaldehyde prepchem.com. Subsequent reduction of the aldehyde group would lead to the corresponding alcohol, and further functional group manipulations could potentially yield this compound.

A two-step synthesis of vanillin itself from 4-hydroxybenzaldehyde (B117250) highlights the utility of electrophilic aromatic substitution and transition metal-catalyzed reactions in modifying benzaldehyde (B42025) structures udel.edu. This approach first involves the bromination of 4-hydroxybenzaldehyde, followed by a copper-mediated methoxide (B1231860) coupling to introduce the methoxy (B1213986) group udel.edu. Such strategies underscore the potential for building complexity on simple benzaldehyde precursors to access compounds like this compound.

Enzymatic methods offer a green and highly selective alternative for the synthesis and modification of phenolic compounds. Laccases, a class of multi-copper oxidases, are known to catalyze the oxidation of a wide range of phenolic substrates. This process involves the formation of phenoxy radicals, which can then undergo coupling reactions to form dimers, trimers, and polymers nih.gov. For example, the laccase-mediated oxidation of 2,6-dimethoxyphenol (B48157) results in the formation of a symmetrical C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, which exhibits enhanced antioxidant activity compared to the starting material researchgate.net.

While not a direct synthesis of this compound, these enzymatic transformations demonstrate the potential for creating complex dimethoxy-substituted structures. The oxidation of methoxyhydroquinones by laccase from Pleurotus eryngii has also been studied, revealing the production of semiquinones that can autoxidize nih.gov. Such enzymatic systems could potentially be engineered or adapted for the regioselective hydroxylation or other modifications of appropriately substituted dimethoxybenzene derivatives as a step towards the synthesis of the target compound.

The direct nitration of phenols is a fundamental electrophilic aromatic substitution reaction. However, controlling the regioselectivity to obtain the desired isomer can be challenging, often leading to mixtures of ortho and para products dergipark.org.trgoogle.com. The directing effects of the hydroxyl and methoxy groups in a precursor to this compound would significantly influence the position of nitration.

The mechanism of electrophilic aromatic nitration is widely accepted to involve the nitronium ion (NO₂⁺) as the active electrophile nih.gov. The reaction proceeds through the formation of a π-complex, followed by a σ-complex (also known as a Wheland intermediate), and finally deprotonation to yield the nitroaromatic product nih.gov. For activated rings like phenols, the formation of the reaction complex is often the rate-determining step nih.gov.

To improve selectivity and avoid harsh reaction conditions that can lead to oxidation and by-product formation, various mild nitrating agents have been developed. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful yet selective nitrating agent that can be used under controlled conditions. It has been successfully employed for the controllable and selective nitration of meso-tetraphenylporphyrin, affording mono-, bis-, and tris-nitrated products in high yields without the need for chromatography semanticscholar.org. The use of such a reagent could offer a clean and efficient method for the nitration of a 3,4-dimethoxyphenol (B20763) precursor to selectively introduce the nitro group at the 6-position (relative to the hydroxyl group) to yield this compound.

Other mild and selective nitration methods for phenols include the use of tert-butyl nitrite (B80452), which shows excellent chemoselectivity for phenols and produces only tert-butanol (B103910) as a byproduct nih.gov. This method proceeds through the formation of an O-nitrosyl intermediate prior to C-nitration nih.gov.

Achieving high regioselectivity and yield in the nitration of phenols is a significant area of research. The distribution of ortho and para isomers is influenced by steric hindrance, electronic effects, the nature of the nitrating agent, and solvent effects dergipark.org.tr. For instance, solid-state nitration of phenol (B47542) in the presence of NaY zeolite using fuming nitric acid shows remarkable ortho-selectivity ias.ac.in.

Various reagent systems have been developed to favor either ortho or para nitration. For example, using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) can lead to regioselective ortho-nitration of phenols in good to excellent yields dergipark.org.tr. Conversely, other methods have been developed to achieve high yields of para-nitrated products google.com. The presence of two electron-donating methoxy groups in a precursor to this compound would strongly activate the ring towards electrophilic substitution, making the control of regioselectivity crucial. The choice of nitrating agent and reaction conditions would be paramount in directing the nitro group to the desired position.

Below is a table summarizing various nitration methods for phenolic compounds and their observed regioselectivity.

| Nitrating Agent/System | Substrate | Predominant Isomer | Reference |

|---|---|---|---|

| NH₄NO₃, KHSO₄ | Phenols | ortho | dergipark.org.tr |

| Fuming HNO₃, NaY Zeolite (solid state) | Phenol | ortho | ias.ac.in |

| HNO₃, HNO₂, H₂SO₄ | Phenol, m-cresol | para | google.com |

| Sr(NO₃)₂ / H₂SO₄-silica | Phenols | ortho | researchgate.net |

| Benzyltriphenylphosphonium nitrate / H₂SO₄-silica | Phenols | para | researchgate.net |

| tert-Butyl nitrite | Phenols | Preferential mononitration | nih.gov |

Directed Nitration Methodologies for Phenolic Substrates

Synthesis of Key Derivatives and Functional Analogues of this compound

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives and functional analogs. The nitro group, in particular, is a versatile functional group that can be transformed into other functionalities. For example, the reduction of a nitro group to an amino group is a common transformation that opens up a wide range of subsequent reactions. The reduction of 4-carbomethoxy-2-nitrophenol to 4-carbomethoxy-2-aminophenol using sodium dithionite (B78146) is a representative example of this type of conversion . This amino derivative can then be used to synthesize heterocyclic compounds like benzoxazoles .

Furthermore, the hydroxyl group of this compound can be alkylated or acylated to produce ethers and esters, respectively. The aldehyde group of the related 4,5-dimethoxy-2-nitrobenzaldehyde can be reduced to an alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol, which is a useful synthetic intermediate sigmaaldrich.comavantorsciences.com. This alcohol can be used to synthesize other compounds, such as 1-[[(chlorocarbonyl)oxy]methyl]-4,5-dimethoxy-2-nitrobenzene and bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol sigmaaldrich.com.

The synthesis of 4,5-dimethoxy-2-nitrobenzhydrol from 4,5-dimethoxy-2-nitrobenzophenone via reduction with sodium borohydride (B1222165) also demonstrates the potential for creating more complex molecular architectures based on the 4,5-dimethoxy-2-nitrophenyl scaffold researchgate.net. Additionally, the precursor 4,5-dimethoxy-2-nitroacetophenone hydrazone can be oxidized to a reactive diazoethane (B72472), which can then be coupled to carboxylic acids or phosphates thermofisher.com.

The following table lists some key derivatives and their precursors.

| Precursor | Derivative | Synthetic Transformation | Reference |

|---|---|---|---|

| 4-Carbomethoxy-2-nitrophenol | 4-Carbomethoxy-2-aminophenol | Reduction of nitro group | |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 4,5-Dimethoxy-2-nitrobenzyl alcohol | Reduction of aldehyde | sigmaaldrich.comavantorsciences.com |

| 4,5-Dimethoxy-2-nitrobenzophenone | 4,5-Dimethoxy-2-nitrobenzhydrol | Reduction of ketone | researchgate.net |

| 4,5-Dimethoxy-2-nitroacetophenone hydrazone | 1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane | Oxidation | thermofisher.com |

| Veratric Acid | 4,5-Dimethoxy-2-nitrobenzoic acid | Nitration | chemicalbook.com |

Preparation of 4,5-Dimethoxy-2-nitrobenzyl Alcohol and Related Benzyl (B1604629) Ethers

4,5-Dimethoxy-2-nitrobenzyl alcohol, also known as 6-nitroveratryl alcohol, is a key derivative synthesized from its corresponding aldehyde. sigmaaldrich.comprepchem.com The primary synthetic route involves the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde. A common laboratory-scale method utilizes sodium borohydride in an ethanol (B145695) solution. The reaction proceeds by heating the mixture, followed by cooling to precipitate the product. prepchem.com

This alcohol serves as a versatile starting material for a variety of subsequent products, including the synthesis of photolabile monomers and caged ligands. sigmaaldrich.comsigmaaldrich.com It is a crucial reagent in the preparation of 6-nitroveratryloxycarbonyl chloride (NVOCCl), a protecting group for amino functions, and bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, which functions as a photolabile protecting group for aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com The formation of related benzyl ethers often involves the use of 4,5-dimethoxy-2-nitrobenzyl bromide as an alkylating agent to install the photolabile moiety onto a target molecule. researchgate.net

Table 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-nitro-4,5-dimethoxybenzaldehyde | Sodium borohydride | Ethanol | 40°C | 56.5% | prepchem.com |

Synthetic Routes to 4,5-Dimethoxy-2-nitrobenzoic Acid and its Derivatives

4,5-Dimethoxy-2-nitrobenzoic acid is a significant intermediate, and its synthesis can be achieved through multiple pathways starting from different precursors. chemicalbook.com Two prominent methods are the nitration of 3,4-dimethoxybenzoic acid (veratric acid) and the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. chemicalbook.com

The nitration of veratric acid is typically performed using nitric acid at elevated temperatures. chemicalbook.com Alternatively, the oxidation of the corresponding benzaldehyde with an oxidizing agent mixture, such as sodium chlorite (B76162) and hydrogen peroxide, offers a high-yield route to the desired carboxylic acid. chemicalbook.com

This acid is a precursor for other valuable compounds. For instance, it can be used to synthesize 4,5-dimethoxy-2-nitrobenzamide. chemicalbook.com Furthermore, it can undergo selective demethylation, where reaction with a strong base like aqueous potassium or sodium hydroxide (B78521), followed by acidification, yields 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.comgoogle.com

Table 2: Synthetic Routes to 4,5-Dimethoxy-2-nitrobenzoic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,4-dimethoxybenzoic acid | Nitric acid (20%) | Stirred at 60°C for 6 h | 77% | chemicalbook.com |

| 3,4-dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, 30% hydrogen peroxide, Acetic acid | Methanol/water, ~50°C | 93% | chemicalbook.comchemicalbook.com |

Formation of Halogenated Analogues (e.g., 4,5-Dimethoxy-2-nitrobenzyl Bromide)

4,5-Dimethoxy-2-nitrobenzyl bromide, also known as 6-nitroveratryl bromide, is a widely used reagent, particularly for introducing the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group onto various molecules, creating caged compounds. researchgate.netsigmaaldrich.com

The synthesis of this halogenated analogue can be accomplished through benzylic bromination of the corresponding toluene (B28343) derivative. While general methods involve reacting a nitrotoluene with bromine under irradiation, more specific and efficient procedures have been developed. prepchem.comorgsyn.org One such method is a one-pot synthesis starting from 3,4-dimethoxytoluene. This process utilizes a combination of bromate (B103136) and bromide in the presence of sulfuric acid to first achieve electrophilic bromination on the aromatic ring, followed by a radical bromination at the benzylic methyl group to yield the final product, 2-bromo-4,5-dimethoxybenzyl bromide, with high efficiency. google.com This approach is considered more suitable for industrial-scale production compared to methods that use more expensive or hazardous reagents like liquid bromine or phosphorus tribromide. google.com

Generation of Carbonyl Derivatives (e.g., 4,5-Dimethoxy-2-nitrobenzophenone)

Carbonyl derivatives of the 4,5-dimethoxy-2-nitrophenyl scaffold are important synthetic intermediates. 4,5-Dimethoxy-2-nitrobenzaldehyde can be prepared by the nitration of 3,4-dimethoxybenzaldehyde with concentrated nitric acid. prepchem.com The reaction mixture is poured into ice water to precipitate the crystalline product. prepchem.com

The synthesis of ketone derivatives, such as 4,5-dimethoxy-2-nitrobenzophenone, can be approached via Friedel-Crafts acylation, a standard method for forming aryl ketones. google.com This typically involves reacting an activated carboxylic acid derivative, like an acyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst. google.com While the nitro group is strongly deactivating, the presence of activating methoxy groups can still permit such electrophilic aromatic substitutions. The resulting benzophenone (B1666685) can be further transformed; for example, its reduction with sodium borohydride yields the corresponding benzhydrol. researchgate.net

Synthesis of Activated Esters and Amides for Peptide Synthesis

The 4,5-dimethoxy-2-nitrophenyl group is particularly valuable in peptide synthesis and chemical biology for creating photolabile ("caged") esters and amides. These compounds allow for the spatial and temporal control over the release of biologically active molecules like carboxylic acids or peptides upon photolysis. thermofisher.com

A key strategy for forming these activated esters involves the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group. The reactive precursor, 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane, is generated in situ from 4,5-dimethoxy-2-nitroacetophenone hydrazone by oxidation with manganese(IV) oxide. thermofisher.com This diazoethane compound then readily couples with molecules containing weak oxo-acids, such as carboxylates and phosphates, to yield the DMNPE-caged ester. thermofisher.com

The formation of amide bonds is fundamental in organic synthesis. nih.gov Modern methods for amide synthesis often seek to avoid harsh conditions or the use of expensive coupling reagents. dntb.gov.ua While direct amidation of esters is a desirable approach, catalyst-free methods are of particular interest. One efficient technique involves the direct reaction of esters with alkali metal amidoboranes at room temperature, which can produce primary and secondary amides rapidly and in high yields. nih.gov Another approach involves the in-situ activation of aldehydes into p-nitrophenol esters, which then react with amines to form the corresponding amides. rasayanjournal.co.in

Green Chemistry Approaches and Process Intensification in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed, the principles of green chemistry are broadly applicable to the synthesis of its precursors and related aryl phenols. These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. ejcmpr.com The use of nanoparticles synthesized via green methods, for example, is an area of active research for catalytic applications, such as the reduction of nitrophenols. nih.gov

Sustainable Methodologies for Aryl Phenol Synthesis

The synthesis of phenols, the core structure of the target compound, has been a major focus for the development of sustainable and green chemical processes. Traditional methods often require harsh conditions or toxic reagents. rsc.org Modern, greener alternatives have been developed to overcome these limitations.

Key sustainable methodologies include:

Oxidation of Arylboronic Acids: This is a highly efficient and mild route to phenols. Green protocols utilize aqueous hydrogen peroxide as a benign oxidant in ethanol, allowing for a very rapid (one-minute) reaction at room temperature with excellent yields and without the need for chromatographic purification. rsc.org Other variations use catalysts like molecular iodine or proceed under visible light with air as the oxidant, further enhancing the green credentials of the process. organic-chemistry.org

Hydroxylation of Aryl Halides: Catalytic systems have been developed to convert readily available aryl halides into phenols. One approach uses a palladium catalyst with boric acid as an inexpensive and non-toxic hydroxide source. chemistryviews.org Another advanced method employs a dual organophotoredox and nickel catalysis system that uses water as the hydroxyl source, avoiding strong bases and precious metals. researchgate.net

Nucleophilic Aromatic Substitution: The reaction between aryl halides and resorcinol (B1680541) under basic conditions provides a pathway to aryloxy phenols, which is another important class of related compounds. nih.gov

These methods represent significant advances in synthesizing the foundational phenol scaffold in a more environmentally friendly manner. rsc.orgorganic-chemistry.orgchemistryviews.org

Reaction Conditions and Solvent Selection for Environmental Impact Mitigation

The synthesis and subsequent chemical transformations of this compound present significant opportunities for the application of green chemistry principles to mitigate environmental impact. Traditional approaches to the nitration of phenolic compounds and the reduction of nitroarenes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Modern methodologies, however, are increasingly focused on developing safer, more efficient, and environmentally benign alternatives.

Synthesis via Nitration: Greener Approaches

The primary synthetic route to this compound involves the electrophilic nitration of the precursor 3,4-dimethoxyphenol.

Conventional Methods and Environmental Concerns: Historically, the nitration of aromatic compounds is performed using a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" method, while effective, generates a large volume of highly corrosive and acidic waste, which requires significant efforts for neutralization and disposal. The reactions are also highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts. Furthermore, the use of halogenated or other volatile organic compounds (VOCs) as solvents contributes to air pollution and poses risks to human health.

Mitigation through Solvent and Reagent Selection: Efforts to create a more environmentally friendly nitration process focus on alternative reagents and solvents. Research into the nitration of phenols has demonstrated that using dilute nitric acid in an aqueous medium can be a viable and cleaner alternative, eliminating the need for both concentrated sulfuric acid and organic solvents. This approach significantly reduces the production of hazardous waste. Other strategies include the use of solid-supported catalysts, such as metal oxides or inorganic acid salts on carriers like montmorillonite (B579905) or silica, which can facilitate the reaction with nitric acid under milder conditions and can often be recovered and reused. The ideal green synthesis aims for solvent-free conditions, which minimizes waste at the source. Controlling physical parameters like temperature is also critical; lower temperatures can improve selectivity and yield, further reducing waste.

Chemical Transformations: The Reduction of the Nitro Group

A primary chemical transformation of this compound is the reduction of its nitro group to form 2-Amino-4,5-dimethoxyphenol (B3280200). This amine is a valuable intermediate in the synthesis of more complex molecules.

Conventional Reduction Methods: Classic methods for nitro group reduction often involve metals like tin or iron in a strong acidic medium. These processes generate large quantities of metallic sludge as waste, which is environmentally problematic to treat and dispose of.

Greener Catalytic and Electrochemical Alternatives: Modern approaches prioritize catalytic methods that have a much lower environmental footprint. The catalytic reduction using sodium borohydride (NaBH₄) as a reducing agent in the presence of noble metal nanoparticle catalysts (such as gold, silver, palladium, or platinum) is a prominent green strategy. These reactions are often performed in environmentally benign solvents like water or ethanol at room temperature, offering high efficiency and minimizing energy consumption and hazardous waste. The catalysts can also be immobilized on supports, allowing for easy recovery and reuse, which aligns with the principles of green chemistry.

Another advanced and clean alternative is electrochemical reduction. This method uses an electric current to drive the reduction of the nitro group, completely avoiding the need for chemical reducing agents and thereby eliminating the associated waste products. The reaction can be finely tuned by controlling parameters such as pH, temperature, and applied potential to achieve high selectivity for the desired amino product.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns.

Electron Ionization (EI) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. For 4,5-Dimethoxy-2-nitrophenol (molecular weight: 199.15 g/mol ), the EI mass spectrum is expected to show a distinct molecular ion peak at an m/z of 199. Aromatic nitro compounds typically exhibit a prominent molecular ion peak, which is often the base peak, due to the stability of the aromatic system libretexts.orgyoutube.com.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation. In a typical CI experiment (e.g., using methane (B114726) as the reagent gas), a significant peak corresponding to the protonated molecule [M+H]+ would be observed at m/z 200. This technique is particularly useful for confirming the molecular weight of the compound with high confidence.

The fragmentation of this compound in EI mass spectrometry is dictated by the functional groups present: the nitro, hydroxyl, and two methoxy (B1213986) groups on the benzene (B151609) ring. The analysis of these fragments provides a fingerprint for the molecule's structure. The fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or its components strath.ac.uknih.gov. Based on data from the closely related compound 4,5-Dimethoxy-2-nitrotoluene, a predictable fragmentation pattern can be established nist.gov.

Common fragmentation pathways include:

Loss of a Methyl Radical (-•CH₃): Ejection of a methyl radical from one of the methoxy groups results in a fragment ion at m/z 184.

Loss of Nitric Oxide (-NO): A rearrangement can lead to the loss of a neutral nitric oxide molecule, producing an ion at m/z 169.

Loss of a Nitro Group (-•NO₂): Cleavage of the C-N bond, a characteristic fragmentation for nitroaromatics, results in an ion at m/z 153 strath.ac.uk.

Sequential Losses: Further fragmentation can occur, such as the loss of carbon monoxide (-CO) following the initial loss of a methyl radical, leading to a fragment at m/z 156.

The following table outlines the predicted significant ions in the EI mass spectrum.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 199 | [M]•+ | Molecular Ion |

| 184 | [M-CH₃]+ | Loss of a methyl radical |

| 169 | [M-NO]+ | Loss of nitric oxide |

| 153 | [M-NO₂]+ | Loss of the nitro group |

| 156 | [M-CH₃-CO]+ | Loss of CH₃ followed by CO |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific ion and inducing its further fragmentation. In an MS/MS experiment of this compound, the molecular ion at m/z 199 would be selected as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID) to generate a spectrum of product ions.

The resulting daughter scan would confirm that the fragments observed at m/z 184, 169, and 153 originate directly from the molecular ion, thereby verifying the fragmentation pathways and reinforcing the structural assignment. This technique is highly effective for distinguishing between isomers and identifying specific metabolites of compounds in complex mixtures nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's substitution pattern. The key feature is the presence of two aromatic protons in different electronic environments, which are not adjacent and therefore will appear as singlets.

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C-3 position, situated between the electron-withdrawing nitro group and the electron-donating hydroxyl group, will have a different chemical shift than the proton at the C-6 position, which is flanked by a nitro group and a methoxy group.

Methoxy Protons: The two methoxy groups are chemically non-equivalent and are expected to produce two distinct singlets, likely in the range of δ 3.8-4.0 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

The predicted ¹H NMR assignments are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-3 or H-6) | ~7.0 - 7.5 | Singlet |

| Aromatic H (H-6 or H-3) | ~6.5 - 7.0 | Singlet |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (3H) |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (3H) |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in this compound, all eight carbon atoms are chemically distinct and are expected to produce eight separate signals. Proton-decoupled ¹³C NMR spectra show each unique carbon as a single peak libretexts.org.

The chemical shifts are influenced by the attached functional groups. Carbons bonded to electronegative oxygen and nitrogen atoms are deshielded and appear at a lower field (higher ppm value) udel.edu.

Aromatic Carbons: Six distinct signals will be present for the aromatic carbons. The carbons directly attached to substituents (C-1, C-2, C-4, C-5) will have the most significantly shifted signals. C-1 (bonded to -OH) and C-2 (bonded to -NO₂) will be downfield, as will C-4 and C-5 (bonded to -OCH₃). The two carbons bearing protons (C-3 and C-6) will appear at a higher field.

Methoxy Carbons: Two signals for the methoxy carbons will appear upfield, typically in the δ 55-65 ppm range.

The predicted chemical shifts for the carbon skeleton are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 145 - 155 |

| C-2 (-NO₂) | 135 - 145 |

| C-3 | 105 - 115 |

| C-4 (-OCH₃) | 150 - 160 |

| C-5 (-OCH₃) | 140 - 150 |

| C-6 | 100 - 110 |

| C-7 (-OCH₃) | 55 - 65 |

| C-8 (-OCH₃) | 55 - 65 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

Nitro Group (-NO₂): The nitro group typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitrophenols, the asymmetric stretching vibration of the nitro group is observed in the range of 1333-1343 cm⁻¹, while the symmetric stretch appears around 1430 cm⁻¹. spectroscopyonline.com

Hydroxyl Group (-OH): The hydroxyl group gives rise to a characteristic stretching vibration. In the absence of hydrogen bonding, this appears as a sharp band. However, in 2-nitrophenols, strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group leads to a broad absorption band at a lower frequency.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methoxy groups are typically observed in the 2850-3000 cm⁻¹ region. Additionally, the C-O stretching vibration of the aryl ether linkage will be present.

A summary of the expected vibrational frequencies for the key functional groups is provided below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1525 - 1530 |

| Nitro (-NO₂) | Symmetric Stretch | 1333 - 1430 |

| Hydroxyl (-OH) | O-H Stretch (Intramolecularly H-bonded) | Broad, ~3200 - 3500 |

| Methoxy (Ar-O-CH₃) | C-H Stretch | 2850 - 3000 |

| Methoxy (Ar-O-CH₃) | C-O Stretch | 1210 - 1320 |

The relative positioning of the hydroxyl and nitro groups in 2-nitrophenol (B165410) derivatives facilitates the formation of a strong intramolecular hydrogen bond. blogspot.comactachemscand.orgpscnotes.com This interaction significantly influences the vibrational spectrum. The O-H stretching frequency is shifted to a lower wavenumber and the band becomes broader compared to a "free" hydroxyl group. actachemscand.org In contrast, 3- and 4-nitrophenols exhibit intermolecular hydrogen bonding in the solid state. actachemscand.org This distinction is a key feature in the vibrational analysis of nitrophenol isomers. The intramolecular hydrogen bond in this compound creates a stable six-membered ring structure, which impacts its physical and chemical properties. blogspot.compscnotes.com

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels.

The UV-Visible absorption spectrum of this compound is governed by the electronic transitions within its chromophoric system, which includes the substituted benzene ring, the nitro group, and the hydroxyl group. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl and methoxy groups, which are electron-donating, leads to characteristic absorption bands. Nitrophenols generally exhibit absorption maxima in the UV and visible regions. For instance, p-nitrophenol shows a maximum absorbance in the visible region at a wavelength of around 400 nm. ekb.eg The absorption spectra of nitrophenols are also known to be pH-dependent. researchgate.net In the case of 4,5-dimethoxy-2-nitrobenzyl alcohol, a structurally related compound, the absorption spectra are red-shifted compared to the parent 2-nitrobenzyl alcohol. nih.gov

The photophysical properties of a molecule, such as its fluorescence quantum yield and excited-state lifetime, describe the fate of the molecule after absorbing light. While many nitrophenols are not strongly fluorescent, understanding their de-excitation pathways is important. The introduction of electron-donating groups can influence the photophysical properties. For some related phthalocyanine (B1677752) complexes, the introduction of electron-donating butoxy groups can increase the singlet oxygen generation quantum yield. nih.gov The excited-state dynamics of nitrophenols can be complex and may involve processes like intramolecular proton transfer, especially in ortho-nitrophenols. mdpi.com

A hypothetical summary of the electronic and photophysical properties is presented below:

| Property | Value |

| λmax (UV-Vis) | ~350-450 nm (Solvent Dependent) |

| Molar Absorptivity (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | Low |

X-ray Diffraction Crystallography for Solid-State Structures

The crystal system describes the symmetry of the crystal lattice. Based on the analysis of related nitro-substituted aromatic compounds, it is anticipated that this compound would crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. The precise determination of the unit cell dimensions (a, b, c) and angles (α, β, γ) would define the crystal system.

The molecular conformation of this compound is expected to be largely planar due to the aromatic nature of the benzene ring. However, some degree of torsion or out-of-plane arrangement of the substituent groups (methoxy and nitro groups) is possible. The nitro group, for instance, may be slightly twisted out of the plane of the benzene ring. The hydroxyl and nitro groups are positioned ortho to each other, which could lead to the formation of an intramolecular hydrogen bond. This internal hydrogen bond would contribute to a more planar and rigid conformation of the molecule.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common for organic compounds (e.g., P2₁/c, Pbca) |

| Molecular Conformation | Largely planar with potential for minor torsion of substituents |

The packing of molecules within the crystal lattice is dictated by a variety of intermolecular forces. For this compound, both hydrogen bonding and van der Waals forces are expected to play significant roles.

Hydrogen Bonding: The presence of a hydroxyl group (-OH) and a nitro group (-NO₂) in close proximity suggests the strong possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the oxygen atoms of the nitro group. This type of interaction is common in ortho-nitrophenols and significantly influences their physical properties. In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonding could occur between the hydroxyl group of one molecule and an oxygen atom of a nitro or methoxy group of a neighboring molecule, linking the molecules into chains or more complex networks.

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Intramolecular Hydrogen Bonding | -OH and -NO₂ | Influences molecular conformation and rigidity |

| Intermolecular Hydrogen Bonding | -OH with -NO₂ or -OCH₃ of adjacent molecules | Links molecules into extended structures |

| Van der Waals Forces | Aromatic rings, -OCH₃ groups | Contributes to overall crystal packing and stability |

Applications in Advanced Materials and Chemical Biology Excluding Clinical Human Data

Development and Utilization of Photolabile Protecting Groups (PPGs)

Photolabile protecting groups, or "caging" groups, are chemical moieties that can be attached to a molecule to render it inactive. The protecting group is stable until it is cleaved by exposure to light of a specific wavelength, releasing the active molecule. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) framework, derived from 4,5-Dimethoxy-2-nitrophenol, is one of the most widely used caging groups due to its favorable photophysical properties.

The design of effective photolabile protecting groups based on the 4,5-dimethoxy-2-nitrophenyl structure is guided by several key principles rooted in its unique photochemistry. The core of this functionality lies in the ortho-nitrobenzyl chromophore. Upon absorption of UV light, this group undergoes an intramolecular hydrogen abstraction, leading to the formation of an unstable aci-nitro intermediate. This intermediate then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.

The key design features of the 4,5-dimethoxy-2-nitrophenyl group are:

Wavelength Tuning: The two methoxy (B1213986) groups at the 4- and 5-positions of the aromatic ring are electron-donating. Their presence shifts the absorption maximum of the chromophore to longer, less energetic wavelengths (typically around 350-360 nm) compared to the unsubstituted o-nitrobenzyl group. This is highly advantageous for biological applications, as it minimizes potential photodamage to cells and tissues that can be caused by higher-energy, shorter-wavelength UV light.

Versatility: The DMNB group can be used to cage a wide variety of functional groups, including alcohols, amines, carboxylates, and phosphates, making it a versatile tool for controlling the activity of diverse biomolecules. iipseries.org

| Property | ortho-Nitrobenzyl (NB) Group | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group |

|---|---|---|

| Typical λmax | ~280-320 nm | ~350-360 nm |

| Advantage of Substitution | Base chromophore | Red-shifted absorption reduces potential for cellular phototoxicity. |

| Typical Caged Groups | Carboxylates, Phosphates, Amines | Carboxylates, Phosphates, Amines, Alcohols |

The speed and efficiency of photorelease are critical parameters for the application of caged compounds in dynamic biological systems. Studies on 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds have revealed important details about their release kinetics. The photolysis mechanism proceeds through the formation of the transient aci-nitro species, and the decay of this intermediate is often the rate-limiting step in the release of the active molecule.

The kinetics of release can be complex. For instance, reports have shown that DMNB-caged ethers can uncage significantly faster than simpler ortho-nitrobenzyl-caged ethers. The rate of appearance of the released molecule must be empirically determined for each specific caged compound, as it can be influenced by the nature of the caged molecule and the solvent environment. Quantum yields of uncaging for o-nitrobenzyl derivatives typically fall within the range of 0.1-1%.

The DMNB caging strategy has been successfully applied to control the activity of numerous biomolecules for research purposes. This allows investigators to release a specific agent at a precise time and location within a biological system, such as a single cell or a specific region of tissue.

A notable example is the development of caged vanilloids to study the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and heat sensation. Researchers synthesized a caged version of a vanilloid nonanamide (B72023) (VNA) by attaching the 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl, Nv) group to the amide nitrogen of the molecule, creating Nv-VNA. nih.gov This modification rendered the vanilloid ligand biologically inactive. Upon brief exposure to UV light, the Nv caging group was cleaved, rapidly releasing the active VNA and enabling the targeted activation of TRPV1 receptors on sensory neurons. nih.gov This approach provides superior temporal control over receptor activation compared to the slow process of bath application and washout of the free ligand. nih.gov

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

Beyond its use in photolabile protecting groups, the 4,5-dimethoxy-2-nitrophenyl scaffold, derived from this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and advanced polymers.

The functional groups on 4,5-dimethoxy-2-nitroaniline (B30426) (a closely related derivative) make it a valuable precursor for constructing heterocyclic systems. The presence of both an amino and a nitro group on the aromatic ring allows for a range of chemical transformations. A key step in many synthetic routes is the chemical reduction of the nitro group to a second amino group.

This transformation yields a substituted o-phenylenediamine, which is a classic starting material for building fused heterocyclic rings like benzimidazoles and quinoxalines. For the synthesis of quinoline (B57606) derivatives, the 4,5-dimethoxy-2-nitroaniline can be used in established reactions like the Skraup or Doebner-von Miller syntheses. iipseries.orgnih.gov In these pathways, the aniline (B41778) derivative is reacted with α,β-unsaturated carbonyl compounds (or their precursors, such as glycerol (B35011) in the case of the Skraup synthesis) under acidic conditions. The reaction proceeds through conjugate addition followed by cyclization and oxidation to yield the fused quinoline ring system, a scaffold present in many pharmaceutically active compounds. nih.govresearchgate.net

The light-sensitive nature of the ortho-nitrobenzyl group can be incorporated into the backbone of a polymer, creating materials that degrade upon exposure to light. researchgate.net Monomers containing the 4,5-dimethoxy-2-nitrophenyl moiety can be designed and synthesized for this purpose.

For example, macrocyclic monomers bearing an ortho-nitrobenzyl ester have been successfully polymerized using Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers are stable until irradiated with UVA light. The light triggers the cleavage of the nitrobenzyl ester linkages within the polymer backbone, leading to the fragmentation of the polymer chains. This approach allows for the creation of "smart" materials that can be degraded on demand, which has potential applications in areas such as drug delivery, tissue engineering, and microfabrication. researchgate.net

Enzyme Interaction and Inhibition Studies (Non-Clinical Context)

The study of enzyme kinetics, mechanisms, and inhibition is fundamental to understanding biological pathways and for the development of new chemical tools. Derivatives of this compound serve as versatile tools in these non-clinical studies, primarily through the construction of light-activated inhibitors and substrates.

Irreversible enzyme inhibitors are compounds that bind to an enzyme, typically through the formation of a stable covalent bond, and permanently inactivate it. sigmaaldrich.com These inhibitors are powerful tools for studying reaction mechanisms because they can be used to identify and label active site residues. sigmaaldrich.com The process of irreversible inhibition is often time-dependent, and unlike reversible inhibition, its effects cannot be overcome by increasing the substrate concentration. sigmaaldrich.comnih.gov

While the 4,5-dimethoxy-2-nitrophenyl moiety is widely used in creating photolabile compounds, a review of available scientific literature does not provide specific examples of its derivatives being designed or studied for the mechanistic analysis of irreversible enzyme inhibition. Research in this area tends to focus on the moiety's utility in photorelease applications rather than as a warhead for covalent, irreversible binding.

The most significant application of 4,5-dimethoxy-2-nitrophenyl derivatives in enzymology is in the light-controlled modulation of enzyme activity. This is achieved by using the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group as a "photocage" for a biologically active molecule, such as an enzyme substrate, inhibitor, or cofactor. The caged compound is biologically inert until it is exposed to a pulse of UV light.

The mechanism of release, or "uncaging," is a well-studied photochemical process. Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement to form a transient aci-nitro intermediate. researchgate.net This intermediate is unstable and rapidly rearranges to release the caged molecule, while the DMNB group is converted into 4,5-dimethoxy-2-nitrosobenzaldehyde. researchgate.net The inclusion of two methoxy groups on the phenyl ring, as in the DMNB cage, enhances the efficiency of this photolysis and shifts the absorption maximum to longer, less damaging wavelengths compared to the parent 2-nitrobenzyl group. researchgate.net

This technique provides powerful spatial and temporal control over enzyme function. Researchers can initiate an enzymatic reaction at a precise time and location within a sample by simply illuminating it. This has been explored in studies of various phototriggers, such as O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine, to understand the multistep photochemistry and the intermediates involved in the uncaging process. researchgate.net By caging a potent inhibitor, an enzyme can be kept active until a flash of light releases the inhibitor, thereby switching the enzyme off. Conversely, caging a substrate allows for the light-induced initiation of the enzyme's catalytic activity.

| Feature | Description | Source |

| Controlling Stimulus | UV Light | researchgate.net |

| Protecting Group | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | researchgate.net |

| Mechanism | Photochemical rearrangement via an aci-nitro intermediate | researchgate.net |

| Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | researchgate.net |

| Key Advantage | High spatial and temporal control of enzyme activity | researchgate.net |

| Example Studied | O-(4,5-dimethoxy-2-nitrobenzyl)-l-serine | researchgate.net |

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation encompasses non-biological processes that can transform 4,5-Dimethoxy-2-nitrophenol in the environment, primarily through the action of light, water, and naturally occurring oxidants.

Direct photolysis of nitrophenols in aquatic environments can occur, although the efficiency is dependent on the specific structure of the compound and the presence of other substances in the water cdc.gov. For nitrophenols in general, phototransformation can be an important degradation pathway in near-surface waters where sunlight penetration is maximal cdc.gov. The photolysis of nitrophenols can lead to the formation of various intermediates, including other phenolic compounds and the release of nitrite (B80452) ions nih.gov.

While specific phototransformation products of this compound have not been documented, studies on other nitroaromatic compounds suggest that photolytic degradation in water could proceed through several mechanisms. One potential pathway involves the intramolecular rearrangement of the nitro group to a nitrite ester, followed by cleavage to form a phenoxyl radical and nitrogen monoxide. Another possibility is the homolytic cleavage of the carbon-nitro bond, yielding a phenyl radical and nitrogen dioxide. In the atmosphere, the estimated half-life for nitrophenols, in general, ranges from 3 to 18 days due to photolysis and physical removal processes cdc.gov.

Table 1: Potential Phototransformation Products of this compound (Inferred)

| Potential Product | Formation Pathway | Significance |

| 4,5-Dimethoxyphenol | Denitration (loss of the nitro group) | Removal of the toxic nitro moiety |

| 1,2-Dimethoxy-4-nitrosobenzene | Reduction of the nitro group | A potential intermediate in further degradation |

| Hydroxylated derivatives | Addition of hydroxyl radicals | Increases water solubility and susceptibility to further degradation |

| Ring-cleavage products | Oxidative opening of the aromatic ring | Leads to the formation of smaller, more biodegradable aliphatic compounds |

Disclaimer: The products listed in this table are inferred based on the known photochemistry of other nitrophenols and have not been experimentally confirmed for this compound.

The hydrolysis of the ether linkages in this compound is generally not considered a significant degradation pathway under typical environmental pH conditions. However, the presence of the nitro group can influence the reactivity of the aromatic ring towards oxidative processes.

Biotic Degradation Pathways: Microbial Metabolism

The biodegradation of nitroaromatic compounds is a critical process for their removal from the environment. A variety of microorganisms have been shown to degrade nitrophenols, although the specific capabilities can vary significantly between species. nih.govresearchgate.netnih.govnih.govresearchgate.net

Under aerobic conditions, the microbial degradation of nitrophenols typically proceeds through one of two main pathways, initiated by monooxygenase or dioxygenase enzymes nih.gov.

One well-characterized pathway involves the initial oxidation of the aromatic ring and removal of the nitro group as nitrite. For p-nitrophenol, this can lead to the formation of hydroquinone (B1673460) or 4-nitrocatechol. nih.govnih.gov In the case of this compound, a plausible initial step would be the enzymatic removal of the nitro group to form 3,4-dimethoxyphenol (B20763). This could be followed by further hydroxylation and ring cleavage.

Another possibility is the initial hydroxylation of the ring, leading to a substituted catechol. For instance, some bacteria degrade p-nitrophenol via 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol (B23740) before ring fission nih.gov. By analogy, this compound could potentially be converted to a dimethoxy-nitrocatechol intermediate.

Table 2: Plausible Aerobic Biodegradation Intermediates of this compound (Inferred)

| Potential Intermediate | Enzymatic Reaction | Subsequent Fate |

| 3,4-Dimethoxyphenol | Denitration (Monooxygenase/Dioxygenase) | Further hydroxylation and ring cleavage |

| 4,5-Dimethoxy-1,2-benzoquinone | Oxidation of a dihydroxy intermediate | Ring cleavage |

| Protocatechuic acid | Demethylation and oxidation | Enters the beta-ketoadipate pathway |

| Vanillic acid | Demethylation and oxidation | Further metabolism |

Disclaimer: The intermediates in this table are hypothetical and based on established pathways for other nitrophenols and methoxylated aromatic compounds. They have not been experimentally verified for this compound.

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amino group, forming the corresponding aminophenol nih.gov. This reduction is carried out by various anaerobic bacteria, including sulfate-reducing bacteria and clostridia. The resulting 2-amino-4,5-dimethoxyphenol (B3280200) would be less toxic than the parent compound and potentially more amenable to subsequent degradation. The complete mineralization of some aminophenols under anaerobic conditions has been reported, though it can be a slow process.

The microbial degradation of xenobiotic compounds like this compound is dependent on the presence and activity of specific enzymes.

Nitroreductases: These enzymes are crucial for the anaerobic degradation pathway, catalyzing the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This initial reduction is often a key detoxification step. nih.gov

Monooxygenases and Dioxygenases: These enzymes are central to aerobic degradation. They incorporate one or two atoms of oxygen into the aromatic ring, respectively, which can lead to hydroxylation and destabilization of the ring, facilitating the removal of substituents like the nitro group and subsequent ring cleavage. nih.gov For instance, a two-component p-nitrophenol monooxygenase has been identified in Rhodococcus species that has broad substrate specificity. nih.gov

Dehydrogenases and Reductases: These enzymes are involved in the further metabolism of intermediates. For example, after initial oxidation, dehydrogenases can catalyze the oxidation of hydroxyl groups, and reductases can be involved in the saturation of double bonds during the breakdown of the aromatic ring.

Ring-Cleavage Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase and protocatechuate 3,4-dioxygenase, are essential for the breakdown of the aromatic ring, converting cyclic catecholic intermediates into aliphatic products that can then enter central metabolic pathways like the Krebs cycle.

Table 3: Key Enzyme Classes in the Potential Biodegradation of this compound (Inferred)

| Enzyme Class | Function | Potential Role in Degradation |

| Nitroreductase | Reduction of the nitro group | Initial step in anaerobic degradation, forming 2-amino-4,5-dimethoxyphenol |

| Monooxygenase | Incorporation of one oxygen atom | Aerobic removal of the nitro group or hydroxylation of the aromatic ring |

| Dioxygenase | Incorporation of two oxygen atoms | Aerobic ring activation and cleavage |

| O-demethylase | Removal of methyl groups from methoxy (B1213986) substituents | Formation of dihydroxy intermediates susceptible to ring cleavage |

| Dehydrogenase | Oxidation of alcohol groups | Further metabolism of ring-cleavage products |

Disclaimer: The specific enzymes responsible for the degradation of this compound have not been identified. The roles described are based on the known functions of these enzyme classes in the degradation of other nitroaromatic and methoxylated compounds.

Environmental Monitoring and Bioremediation Research

Environmental monitoring and bioremediation are crucial for managing chemical contaminants. For this compound, a detailed understanding in these areas is essential to ascertain its potential environmental impact and to develop effective mitigation strategies.

Detection in Contaminated Sites and Environmental Samples

The first step in assessing the environmental risk of a compound is to determine its presence and concentration in various environmental compartments. This is achieved through targeted monitoring of potentially contaminated sites, such as industrial areas where it might be used or produced, and broader environmental sampling.

Currently, there is a lack of published studies detailing the detection of this compound in contaminated sites or general environmental samples. While analytical methods for other nitrophenols are well-established, specific monitoring programs for this dimethoxy-substituted variant have not been reported in the available scientific literature. This absence of data makes it impossible to assess its prevalence as an environmental contaminant.

Evaluation of Biodegradation Kinetics and Half-lives in Soil and Water

Understanding how quickly a compound degrades in the environment is key to predicting its persistence and potential for long-term harm. Biodegradation, the breakdown of organic matter by microorganisms, is a primary degradation pathway for many organic pollutants. The kinetics of this process, including the compound's half-life (the time it takes for half of the initial amount to degrade), are critical parameters.

Specific studies on the biodegradation kinetics and the environmental half-life of this compound in soil and water are not available in the peer-reviewed literature. Research on other nitrophenols has shown that the substitution pattern on the phenol (B47542) ring can significantly influence the rate of microbial degradation. The presence and position of methoxy groups, as in this compound, would be expected to affect its susceptibility to microbial attack, but without experimental data, any estimation of its persistence would be purely speculative.

Table 1: Biodegradation Kinetic Parameters for this compound in Soil and Water

| Parameter | Soil | Water |

| Half-life (t½) | Data not available | Data not available |

| Degradation Rate Constant (k) | Data not available | Data not available |

This table is representative of the current data gap. No specific values for the biodegradation kinetics of this compound have been reported.

Potential for In Situ Bioremediation of Nitrophenol-Contaminated Environments

In situ bioremediation involves treating contaminated soil or groundwater in place, often by stimulating the activity of indigenous microorganisms or by introducing specialized microbes capable of degrading the target contaminant. This approach is generally considered a more cost-effective and environmentally friendly alternative to excavation and off-site treatment.

Given the lack of information on the natural biodegradation of this compound, its potential for in situ bioremediation remains unevaluated. Research into the bioremediation of other nitrophenols has identified various microbial strains and enzymatic pathways involved in their degradation. However, it is unknown if these microorganisms or pathways would be effective against the dimethoxy-substituted structure of this compound. Feasibility studies, including the isolation and characterization of microbial strains capable of degrading this compound, would be a necessary first step in exploring its bioremediation potential.

Table 2: Research on In Situ Bioremediation of this compound

| Research Area | Findings |

| Identification of Degrading Microorganisms | No specific microorganisms reported |

| Effective Bioremediation Strategies | No strategies have been developed or tested |

| Field-scale Applications | None reported |

This table illustrates the absence of research in the field of in situ bioremediation for this specific compound.

An Exploration of this compound: Future Research and Untapped Potential

The aromatic compound this compound, while a structurally defined chemical entity, remains a subject of nascent and specialized investigation within the broader field of chemical science. Its architecture, featuring a phenol ring substituted with two methoxy groups and a nitro group, positions it as a potentially valuable intermediate and a subject for fundamental chemical studies. This article delves into the current understanding of this compound, identifies significant knowledge gaps, and outlines promising avenues for future research and interdisciplinary applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4,5-dimethoxy-2-nitrophenol, and how do its functional groups influence spectral data?

- Methodological Answer :

- IR Spectroscopy : The nitro (-NO₂) and hydroxyl (-OH) groups exhibit strong absorption bands. The nitro group typically appears at 1520–1350 cm⁻¹ (asymmetric stretching) and 870–830 cm⁻¹ (symmetric stretching). Methoxy (-OCH₃) groups show C-O stretching at ~1250–1050 cm⁻¹.

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) are deshielded. For this compound, protons on the benzene ring will split into distinct signals depending on substitution patterns. Methoxy protons appear as singlets at ~δ 3.8–4.0 ppm.

- ¹³C NMR : Nitro-substituted carbons resonate at ~δ 140–150 ppm. Methoxy carbons appear at ~δ 55–60 ppm .

Q. How can researchers safely handle this compound given its potential toxicity?

- Methodological Answer :

- Toxicokinetics : Nitrophenols are absorbed through dermal, oral, and inhalation routes. Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from light due to potential photodegradation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert phenolic -OH to a water-soluble phenolate ion before disposal .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in photochemical reactions?

- Methodological Answer :

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d), calculate frontier molecular orbitals (HOMO/LUMO), and analyze electron density maps. The nitro group acts as an electron acceptor, while methoxy groups donate electrons, influencing charge transfer pathways.

- Photodegradation : Simulate UV-Vis spectra to identify excited-state transitions. Compare with experimental data to validate computational models .

Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters:

| Parameter | Typical Range for Nitrophenols |

|---|---|

| C-Nitro bond length | 1.45–1.50 Å |

| O-Methoxy distance | 1.40–1.43 Å |

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound analogs?

- Methodological Answer :

- SAR Study : Synthesize derivatives (e.g., 4,5-dimethoxy-2-nitro-6-bromophenol) and compare bioactivity using assays like MIC (Minimum Inhibitory Concentration).

- Data Interpretation :

| Derivative | MIC (μg/mL) | LogP |

|---|---|---|

| Parent compound | 128 | 1.8 |

| 6-Bromo derivative | 32 | 2.5 |

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How can researchers resolve this?

- Methodological Answer :

- Controlled Experiments : Replicate conditions from literature (e.g., pH 2–6, 25–80°C). Monitor degradation via HPLC at λ = 254 nm.

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂). Discrepancies may arise from trace metal catalysts or impurities in reagents .

Synthesis Optimization

Q. What are the pitfalls in synthesizing this compound via nitration of dimethoxybenzene, and how can yields be improved?

- Methodological Answer :

- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration.

- Yield Optimization :

| Step | Yield (%) | Key Factor |

|---|---|---|

| Nitration | 60–70 | Temperature control |

| Purification | 85–90 | Column chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.